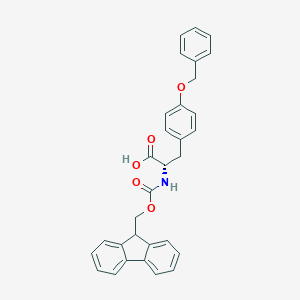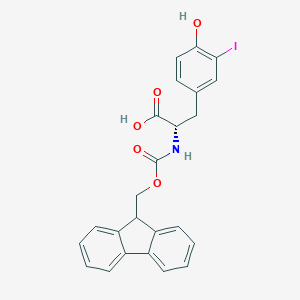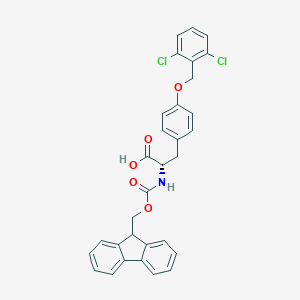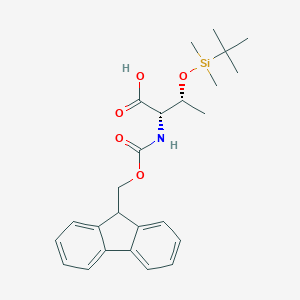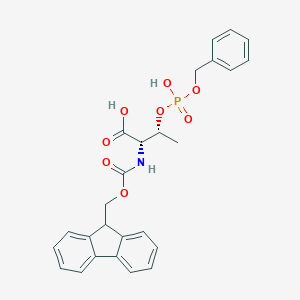
Fmoc-赖氨酸(生物素)-OH
描述
Fmoc-Lys(Biotin)-OH is a modified lysine derivative used for the preparation of biotin-labeled peptides by Fmoc SPPS . It is useful for preparing specifically labeled peptides to use as probes. The biotinylated peptides are detected using labeled avidin or streptavidin which tightly bind to biotin .
Synthesis Analysis
Fmoc-Lys(Biotin)-OH is synthesized for the preparation of biotin-labeled peptides by Fmoc SPPS . It is useful for preparing specifically labeled peptides to use as probes .Molecular Structure Analysis
The molecular formula of Fmoc-Lys(Biotin)-OH is C31H38N4O6S . Its molecular weight is 594.72 .Chemical Reactions Analysis
Fmoc-Lys(Biotin)-OH is a lysine derivative used for the preparation of biotin-labeled peptides by FMOC-SPPS . It is useful for preparing biotin-labeled peptides .Physical And Chemical Properties Analysis
Fmoc-Lys(Biotin)-OH is a white to slight yellow to beige powder . It is soluble in a mixture of DMF and DIPEA .科学研究应用
Fmoc-Lys(Biotin)-OH: A Comprehensive Analysis of Scientific Research Applications
Preparation of Biotin-Labeled Peptides: “Fmoc-Lys(Biotin)-OH” is primarily used in the preparation of biotin-labeled peptides through Fmoc solid-phase peptide synthesis (SPPS). These peptides are crucial for biological detections, especially when combined with enzyme-labeled or fluorescence-labeled avidin or streptavidin conjugates .
Biological Detections: The biotinylated peptides prepared using “Fmoc-Lys(Biotin)-OH” are extensively utilized in biological detections. They serve as probes that can be detected using labeled avidin or streptavidin, which have a strong affinity for biotin .
Immunology and Histochemistry: In immunology and histochemistry, biotin-labeled peptides have significant applications such as affinity purification, FRET-based flow cytometry, solid-phase immunoassays, and receptor localization. These applications leverage the high affinity interaction between streptavidin/avidin and biotin .
Diagnostic Tools for Imaging: Peptide-based hydrogels containing “Fmoc-Lys(Biotin)-OH” can be used as diagnostic tools for imaging due to their biocompatibility and suitability for biomedical applications .
Drug Delivery Systems: The compound’s role in the formation of peptide-based hydrogels also extends to drug delivery systems, where it aids in creating a controlled release environment for therapeutic agents .
Bio-Inspired Self-Assembly: “Fmoc-Lys(Biotin)-OH” contributes to the self-assembly features of amino acids and short peptides, which is essential for developing bio-inspired materials with potential applications in various fields .
作用机制
Target of Action
Fmoc-Lys(Biotin)-OH is a modified amino acid used in peptide synthesis . The primary targets of this compound are proteins and peptides that interact with biotin, a vitamin that plays a key role in various biological processes .
Mode of Action
Fmoc-Lys(Biotin)-OH interacts with its targets through the biotin moiety, which has a high affinity for proteins like streptavidin and avidin . The Fmoc group (9-fluorenylmethoxycarbonyl) is a protective group used in peptide synthesis, which can be removed under specific conditions to reveal the reactive amine group of the lysine residue .
Biochemical Pathways
The exact biochemical pathways affected by Fmoc-Lys(Biotin)-OH depend on the specific peptide or protein it is incorporated into. It’s known that biotin is involved in carboxylation, decarboxylation, and transcarboxylation reactions in the body .
Pharmacokinetics
As a compound used in peptide synthesis, its bioavailability and pharmacokinetics would likely depend on the properties of the final peptide product .
Result of Action
The molecular and cellular effects of Fmoc-Lys(Biotin)-OH depend on the specific peptide or protein it is incorporated into. In general, the incorporation of biotin into peptides can enhance their binding to biotin-interacting proteins, potentially altering the function or localization of these proteins .
Action Environment
The action, efficacy, and stability of Fmoc-Lys(Biotin)-OH can be influenced by various environmental factors, such as pH, temperature, and the presence of other molecules. For example, the Fmoc group can be removed under basic conditions, which is a critical step in peptide synthesis .
安全和危害
未来方向
Fmoc-Lys(Biotin)-OH is a promising compound for the preparation of biotin-labeled peptides by Fmoc SPPS . It is useful for preparing specifically labeled peptides to use as probes . The biotinylated peptides are widely used in biological detections in combination with enzyme-labeled or fluorescence-labeled avidin or streptavidin conjugates .
Relevant Papers The relevant papers retrieved indicate that Fmoc-Lys(Biotin)-OH is a modified lysine derivative for the preparation of biotin-labeled peptides by Fmoc SPPS . It is useful for preparing specifically labeled peptides to use as probes . The biotinylated peptides are detected using labeled avidin or streptavidin which tightly bind to biotin .
属性
IUPAC Name |
(2S)-6-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]-2-(9H-fluoren-9-ylmethoxycarbonylamino)hexanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H38N4O6S/c36-27(15-6-5-14-26-28-25(18-42-26)33-30(39)35-28)32-16-8-7-13-24(29(37)38)34-31(40)41-17-23-21-11-3-1-9-19(21)20-10-2-4-12-22(20)23/h1-4,9-12,23-26,28H,5-8,13-18H2,(H,32,36)(H,34,40)(H,37,38)(H2,33,35,39)/t24-,25-,26-,28-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFIBQNGDYNGUEZ-OBXRUURASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C(C(S1)CCCCC(=O)NCCCCC(C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)NC(=O)N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]2[C@@H]([C@@H](S1)CCCCC(=O)NCCCC[C@@H](C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)NC(=O)N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H38N4O6S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50452858 | |
| Record name | Fmoc-Lys(biotinyl)-OH | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50452858 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
594.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Fmoc-Lys(Biotin)-OH | |
CAS RN |
146987-10-2 | |
| Record name | Fmoc-Lys(biotinyl)-OH | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50452858 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How is Fmoc-Lys(Biotin)-OH used in peptide synthesis based on the research provided?
A1: The research highlights the use of Fmoc-Lys(Biotin)-OH for incorporating biotin tags into peptides during solid-phase peptide synthesis [, ]. The research paper specifically mentions its application in creating biotinylated versions of peptides derived from the Notch protein and its viral analogs. [] This biotinylation enables the researchers to study the interaction of these peptides with the target protein, CSL/CBF1, using techniques like affinity purification or ELISA.
Q2: What is the significance of incorporating Fmoc-Lys(Biotin)-OH at the C-terminus of the peptide in this specific research context?
A2: In the research paper, incorporating Fmoc-Lys(Biotin)-OH at the C-terminus serves a dual purpose:
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



